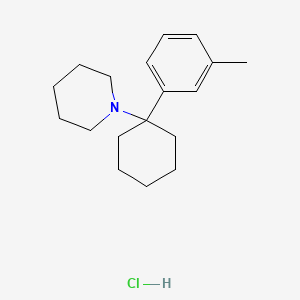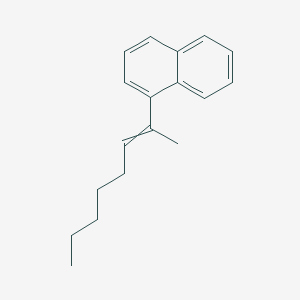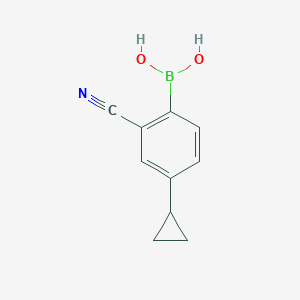![molecular formula C7H13ClO5P+ B14083776 Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester CAS No. 102711-11-5](/img/structure/B14083776.png)
Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester is a chemical compound with the molecular formula C6H12ClO4P It is an ester derivative of propanoic acid, featuring a chloro substituent and an ethoxymethylphosphinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester typically involves the esterification of propanoic acid derivatives. One common method is the reaction of 3-chloropropanoic acid with ethoxymethylphosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through distillation or recrystallization to ensure the final product’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or nitriles, depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-chloro-, methyl ester: A simpler ester derivative with similar reactivity but lacking the ethoxymethylphosphinyl group.
Propanoic acid, 3-methoxy-, methyl ester: Another ester derivative with a methoxy substituent instead of a chloro group.
Propanoic acid, 3-phenoxy-, methyl ester: Contains a phenoxy group, offering different chemical properties and applications.
Uniqueness
Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester is unique due to the presence of the ethoxymethylphosphinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
102711-11-5 |
|---|---|
Molecular Formula |
C7H13ClO5P+ |
Molecular Weight |
243.60 g/mol |
IUPAC Name |
(3-chloro-1-methoxy-1-oxopropan-2-yl)oxy-(ethoxymethyl)-oxophosphanium |
InChI |
InChI=1S/C7H13ClO5P/c1-3-12-5-14(10)13-6(4-8)7(9)11-2/h6H,3-5H2,1-2H3/q+1 |
InChI Key |
YLUXQJNWFSDNGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC[P+](=O)OC(CCl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


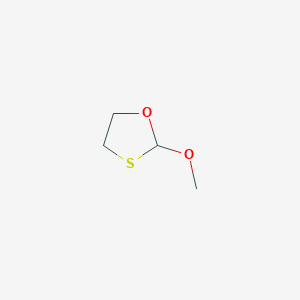
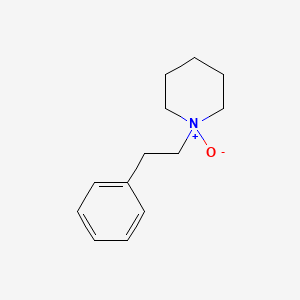
![3,4-difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B14083714.png)
![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)
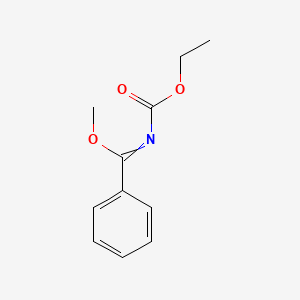
![2-Amino-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B14083741.png)
![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)barium [Ba(FOD)2]](/img/structure/B14083745.png)

![Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-](/img/structure/B14083767.png)
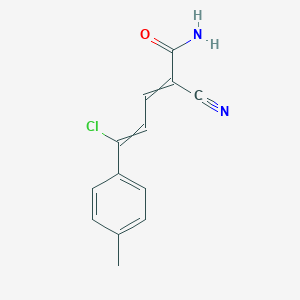
![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)
